Hydroxy alpha sanshool

TRPV1 pain research sensory neuroscience

Hydroxy-α-sanshool (HAS) is the only commercially available alkylamide that simultaneously activates TRPV1 (EC50=1.1µM) and TRPA1 (EC50=69µM) while inhibiting KCNK3/KCNK9/KCNK18 two-pore potassium channels. Unlike capsaicin (TRPV1-only, burning pain) or γ-sanshool (no KCNK inhibition), HAS uniquely evokes tingling paresthesia via multi-target engagement, making it essential for sensory neurobiology, pain, acne therapeutic development, and GI motility studies. Procure ≥95% HPLC-pure HAS for reproducible, mechanistically distinct results unmatched by single-target alternatives.

Molecular Formula C16H25NO2
Molecular Weight 263.37 g/mol
Cat. No. B12432079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxy alpha sanshool
Molecular FormulaC16H25NO2
Molecular Weight263.37 g/mol
Structural Identifiers
SMILESCC=CC=CC=CCCC=CC(=O)NCC(C)(C)O
InChIInChI=1S/C16H25NO2/c1-4-5-6-7-8-9-10-11-12-13-15(18)17-14-16(2,3)19/h4-9,12-13,19H,10-11,14H2,1-3H3,(H,17,18)
InChIKeyLHFKHAVGGJJQFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxy Alpha Sanshool (CAS 83883-10-7) Compound Procurement: TRPV1/TRPA1 Agonist and KCNK Inhibitor for Sensory and Pain Research


Hydroxy-α-sanshool (HAS, CAS 83883-10-7) is an alkylamide isolated from Zanthoxylum species (Sichuan peppercorns) that acts as a dual TRPV1 (EC50 = 1.1 µM) and TRPA1 (EC50 = 69 µM) agonist [1], while also inhibiting two-pore potassium channels KCNK3, KCNK9, and KCNK18 [2]. Unlike capsaicin which activates only TRPV1, HAS produces a unique tingling and numbing paresthesia via multi-target engagement [3]. It is commercially available at ≥95% purity by HPLC for research applications in sensory neurobiology, pain, dermatology, and gastrointestinal motility .

Why Generic Sanshool Substitution Fails: Target-Specific Differentiation Data for Hydroxy Alpha Sanshool Procurement


Substituting hydroxy-α-sanshool with other sanshool congeners or TRP channel agonists fails to reproduce its unique pharmacological fingerprint. Head-to-head testing demonstrates that hydroxy-β-sanshool does not activate TRPV1 or TRPA1 and fails to depolarize sensory neurons, rendering it inactive for HAS-associated effects [1]. Meanwhile, γ-sanshool activates TRPV1 with an EC50 of 5.3 µM (4.8-fold less potent than HAS at 1.1 µM) but lacks the KCNK inhibitory activity that underlies HAS's unique tingling paresthesia [2][3]. Even capsaicin, a potent TRPV1 agonist (EC50 = 0.037 µM), produces burning pain rather than tingling numbness and does not inhibit KCNK channels or activate TRPA1, establishing HAS as mechanistically distinct from single-target TRPV1 agonists [3][4].

Hydroxy Alpha Sanshool Procurement Evidence: Quantitative Differentiation vs. In-Class Comparators


TRPV1 Activation Potency: Hydroxy-α-Sanshool (EC50 1.1 µM) vs. γ-Sanshool (EC50 5.3 µM) vs. Capsaicin (EC50 0.037 µM)

Hydroxy-α-sanshool (HAS) activates rat TRPV1 with an EC50 of 1.1 µM, making it 4.8-fold more potent than γ-sanshool (EC50 = 5.3 µM) [1][2]. Capsaicin remains a much more potent TRPV1 agonist with an EC50 of 0.037 µM (approximately 30-fold more potent than HAS and 143-fold more potent than γ-sanshool) [2]. However, γ-sanshool was identified as the most potent TRPV1 agonist among the four sanshools tested (α-, β-, γ-, δ-), yet its EC50 of 5.3 µM is still 230-fold higher than capsaicin's, indicating that all sanshools are weak TRPV1 agonists relative to capsaicin [1]. HAS's intermediate TRPV1 potency, combined with its distinct TRPA1 and KCNK activities, differentiates its sensory profile from both γ-sanshool and capsaicin [3].

TRPV1 pain research sensory neuroscience calcium imaging

Sensory Neuron Activation: Hydroxy-α-Sanshool (Active) vs. Hydroxy-β-Sanshool (Inactive) — Direct Head-to-Head Comparison

In a direct head-to-head comparison, hydroxy-α-sanshool (HαSS) depolarized sensory neurons with concomitant firing of action potentials and evoked inward currents, whereas hydroxy-β-sanshool (HβSS) produced no such responses when tested under identical conditions [1]. Among 17 TRP channels expressed in HEK cells, HαSS caused Ca2+ influx specifically in cells transfected with TRPV1 or TRPA1 and evoked robust inward currents; HβSS showed no activation of any of the 17 TRP channels tested, including TRPV1 and TRPA1 [1]. This functional difference is attributable solely to the stereochemical configuration at the C6 double bond (Z for α, E for β), despite both isomers sharing identical molecular formula and hydroxyl substitution [1].

sensory neuron electrophysiology TRP channels structure-activity relationship tingling paresthesia

KCNK Two-Pore Potassium Channel Inhibition: A Unique Mechanism Not Shared by γ-Sanshool or Capsaicin

Hydroxy-α-sanshool (HAS) inhibits pH- and anesthetic-sensitive two-pore potassium channels KCNK3 (TASK-1), KCNK9 (TASK-3), and KCNK18 (TRESK), a mechanism not shared by other sanshool congeners such as γ-sanshool [1][2]. This KCNK inhibition depolarizes both small-diameter unmyelinated nociceptors and large-diameter myelinated tactile Aβ/TrkC+ neurons, explaining HAS's unique ability to simultaneously produce tingling paresthesia and tactile sensations [1]. Capsaicin, in contrast, activates only TRPV1-expressing nociceptors and does not inhibit KCNK channels, producing burning pain rather than tingling numbness [3]. While γ-sanshool is a more potent TRPV1 agonist (EC50 5.3 µM) than HAS (EC50 1.1 µM) [2], it lacks HAS's KCNK inhibitory activity and therefore fails to produce the characteristic tingling and buzzing sensations [1].

KCNK channels somatosensation ion channel pharmacology tingling mechanism

CYP450 Inhibition Profile: Strong Inhibition of CYP2C9 and CYP2D6 by Hydroxy-α-Sanshool

Hydroxy-α-sanshool (HAS) exhibits strong inhibitory effects on human CYP2C9 and CYP2D6 in human liver microsomes, with stable metabolism observed across human and rat liver microsomes and human hepatocytes [1]. The binding of HAS to human plasma proteins was found to be nonspecific [1]. In vivo pharmacokinetic studies in rats demonstrate that HAS is rapidly absorbed following oral administration [1]. This CYP inhibition profile has procurement implications for studies involving co-administered compounds metabolized via CYP2C9 or CYP2D6 pathways, as HAS may alter their pharmacokinetics.

drug metabolism pharmacokinetics CYP450 hepatic clearance drug-drug interaction

Natural Abundance and Commercial Purity: Hydroxy-α-Sanshool Represents 71-93% of Huajiao Sanshools vs. Non-Detectable Tingling Activity of β- and γ-Isosanshools

HPLC analysis of huajiao (Zanthoxylum bungeanum) reveals that hydroxy-α-sanshool (HαSS) constitutes 71.06% to 92.90% of total sanshool content, establishing it as the predominant active principle [1]. Sensory evaluation demonstrates that tingling and numbing sensations are not perceived with hydroxy-β-sanshool or hydroxy-γ-isosanshool, confirming that only the α-isomer produces the characteristic paresthesia [1]. The Scoville heat unit (SU) values of hydroxy sanshools are 3-5 fold lower than their corresponding non-hydroxylated sanshool counterparts, indicating that hydroxylation reduces pungency while preserving unique tingling qualities [2].

natural product analysis HPLC sensory evaluation quality control

In Vivo Anti-Acne Efficacy: 2% Hydroxy-α-Sanshool Matches 10% Benzoyl Peroxide with Faster Onset

In a rabbit ear acne model, a 2% absolute ethanol formulation of hydroxy-α-sanshool (HAS) matched the effectiveness of 10% benzoyl peroxide while demonstrating a faster onset of action and surpassed the performance of 0.1% adapalene [1]. HAS inhibited Cutibacterium acnes growth with a minimum inhibitory concentration (MIC) of 1.25 mg/mL and effectively suppressed ROS, inflammatory factors, and NF-κB/STAT3 pathway activation in HaCat and THP-1 cells [1]. Notably, a 2% HAS lotion alone demonstrated efficacy in reducing inflammatory rashes in patients with mild to moderate acne, with effects mediated through TRPV1 [1].

dermatology acne vulgaris TRPV1-mediated inflammation topical formulation

Hydroxy Alpha Sanshool: Evidence-Backed Research Applications and Industrial Use Cases


Sensory Neurobiology: Studying Tingling Paresthesia and Multi-Modal Somatosensation via KCNK Inhibition

Hydroxy-α-sanshool (HAS) is the only commercially available compound that simultaneously activates TRPV1/TRPA1 and inhibits KCNK3/KCNK9/KCNK18 two-pore potassium channels [1][2]. This dual mechanism excites both small-diameter nociceptors and large-diameter tactile Aβ/TrkC+ neurons, making HAS essential for investigating the neural basis of tingling paresthesia and cross-modal somatosensory integration [1]. Unlike capsaicin (TRPV1-only agonist producing burning pain) or γ-sanshool (TRPV1 agonist lacking KCNK inhibition), HAS provides a unique pharmacological tool for probing KCNK channel function in sensory processing [2][3].

Dermatological Formulation Development: TRPV1-Mediated Anti-Inflammatory Applications in Acne

Based on head-to-head evidence showing 2% HAS matches 10% benzoyl peroxide efficacy with faster onset in rabbit acne models [1], procurement of HAS enables development of natural product-derived topical formulations for acne vulgaris. The TRPV1-mediated mechanism of action (anti-inflammatory, antioxidant, NF-κB/STAT3 pathway inhibition) differentiates HAS from conventional acne therapeutics such as benzoyl peroxide (oxidative mechanism) and adapalene (retinoid receptor mechanism), offering a distinct pharmacological approach [1]. MIC of 1.25 mg/mL against C. acnes supports direct antimicrobial activity [1].

Gastrointestinal Motility Research: KCNK9-Mediated Colonic Migrating Motor Complex Induction

Hydroxy-α-sanshool evokes unique colonic migrating motor complexes in rat proximal colon via blockade of the two-pore domain potassium channel KCNK9 (TASK-3) in myenteric neurons [1][2]. This application is directly supported by HAS's established KCNK9 inhibitory activity [1]. γ-Sanshool and capsaicin do not share this KCNK inhibitory mechanism and are therefore unsuitable for gastrointestinal motility studies requiring KCNK9 modulation [1]. Procurement of HAS is essential for researchers investigating enteric nervous system modulation via two-pore potassium channel pharmacology [2].

TRP Channel Pharmacology: Investigating TRPA1 Covalent vs. TRPV1 Non-Covalent Agonism

Hydroxy-α-sanshool acts as a covalent agonist of TRPA1 (EC50 = 69 µM) and a non-covalent agonist of TRPV1 (EC50 = 1.1 µM), representing a dual-action probe with distinct binding modes at two major chemosensory TRP channels [1][2]. This differential covalent vs. non-covalent agonism within a single compound enables structure-activity relationship studies comparing activation kinetics and desensitization profiles between TRPA1 and TRPV1. Hydroxy-β-sanshool is inactive at both channels and cannot serve as a substitute [1], while γ-sanshool activates only TRPV1 (EC50 5.3 µM) without TRPA1 agonism [2], confirming that only the α-isomer provides this dual-target pharmacological profile.

Technical Documentation Hub

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